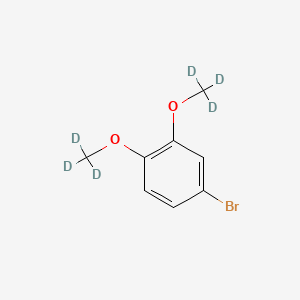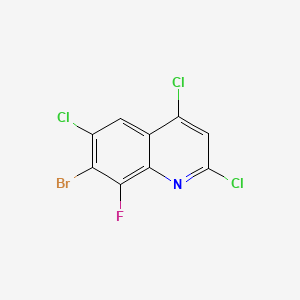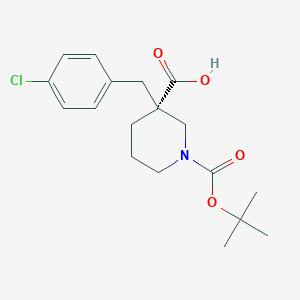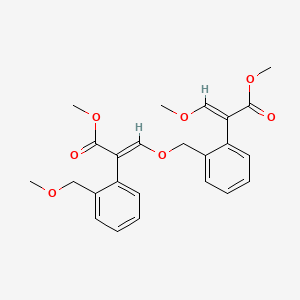
(E)-Methyl 3-((2-((E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl)benzyl)oxy)-2-(2-(methoxymethyl)phenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-Methyl 3-((2-((E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl)benzyl)oxy)-2-(2-(methoxymethyl)phenyl)acrylate is a complex organic compound characterized by its unique structural features. This compound belongs to the class of acrylates, which are widely used in various chemical and industrial applications due to their reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Methyl 3-((2-((E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl)benzyl)oxy)-2-(2-(methoxymethyl)phenyl)acrylate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the benzyl ether intermediate, followed by the introduction of the acrylate moiety through esterification reactions. Common reagents used in these reactions include methanol, benzyl alcohol, and various catalysts to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Techniques such as distillation and crystallization are employed to purify the final product. The reaction conditions are optimized to maintain the stability of the compound and prevent any side reactions that could lead to impurities.
Chemical Reactions Analysis
Types of Reactions
(E)-Methyl 3-((2-((E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl)benzyl)oxy)-2-(2-(methoxymethyl)phenyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product, with temperature and solvent choice being critical factors.
Major Products Formed
The major products formed from these reactions include various substituted acrylates, alcohols, and ketones, depending on the specific reaction pathway chosen.
Scientific Research Applications
(E)-Methyl 3-((2-((E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl)benzyl)oxy)-2-(2-(methoxymethyl)phenyl)acrylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and coatings due to its reactivity and stability.
Mechanism of Action
The mechanism of action of (E)-Methyl 3-((2-((E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl)benzyl)oxy)-2-(2-(methoxymethyl)phenyl)acrylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades that result in the desired therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
Bromomethyl methyl ether: Another compound with a similar methoxy group but different reactivity and applications.
Sulfur compounds: These compounds share some structural similarities but differ significantly in their chemical behavior and uses.
Uniqueness
(E)-Methyl 3-((2-((E)-1,3-dimethoxy-3-oxoprop-1-en-2-yl)benzyl)oxy)-2-(2-(methoxymethyl)phenyl)acrylate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C24H26O7 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
methyl (E)-3-methoxy-2-[2-[[(E)-3-methoxy-2-[2-(methoxymethyl)phenyl]-3-oxoprop-1-enoxy]methyl]phenyl]prop-2-enoate |
InChI |
InChI=1S/C24H26O7/c1-27-13-17-9-5-7-11-19(17)22(24(26)30-4)16-31-14-18-10-6-8-12-20(18)21(15-28-2)23(25)29-3/h5-12,15-16H,13-14H2,1-4H3/b21-15+,22-16+ |
InChI Key |
KHYRUAWYLSRGBV-YHARCJFQSA-N |
Isomeric SMILES |
COCC1=CC=CC=C1/C(=C\OCC2=CC=CC=C2/C(=C\OC)/C(=O)OC)/C(=O)OC |
Canonical SMILES |
COCC1=CC=CC=C1C(=COCC2=CC=CC=C2C(=COC)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


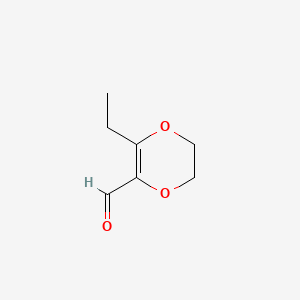
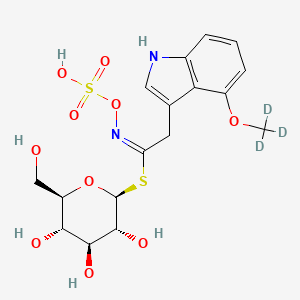
![(2S)-2-amino-3-[hydroxy-[(2R)-2-[(8Z,11Z,14Z)-icosa-8,11,14-trienoyl]oxy-3-icosoxypropoxy]phosphoryl]oxypropanoic acid](/img/structure/B13839066.png)

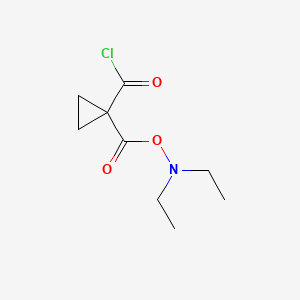
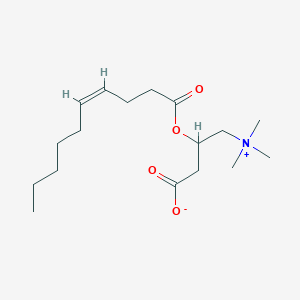

![[(14R,15R,37R,40R,58S,64S)-4,5,6,12,20,21,22,25,26,30,31,32,38,46,47,48,51,52-octadecahydroxy-9,17,35,43,55,61-hexaoxo-64-(3,4,5-trihydroxybenzoyl)oxy-2,10,13,16,28,36,39,42,56,62-decaoxaundecacyclo[35.15.6.514,27.111,15.03,8.018,23.029,34.040,57.044,49.050,54.024,60]tetrahexaconta-1(52),3,5,7,18,20,22,24,26,29,31,33,44,46,48,50,53,59-octadecaen-58-yl] 3,4,5-trihydroxybenzoate](/img/structure/B13839093.png)

